molecular formula C16H15BrFNO2 B5015419 N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide

N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide

Cat. No.: B5015419
M. Wt: 352.20 g/mol
InChI Key: VLQLDXVHVSQUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide typically involves the reaction of 4-bromo-2-fluoroaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxybutanamide moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Chemistry: N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-bromo-2-fluorophenyl)benzamide
  • N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
  • N-(4-bromo-2-fluorophenyl)-2-(2-phenylethyl)benzamide

Comparison: N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological activities. The specific substitution pattern on the phenyl ring also influences its interactions with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2/c17-12-8-9-15(14(18)11-12)19-16(20)7-4-10-21-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLDXVHVSQUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.